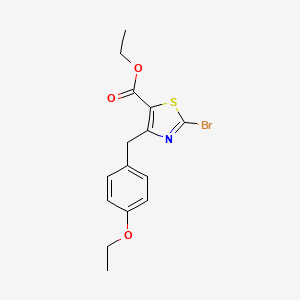

Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate

Description

Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is a substituted thiazole derivative characterized by a bromo group at position 2, a 4-ethoxybenzyl moiety at position 4, and an ethyl ester at position 3. Thiazoles are heterocyclic scaffolds known for their pharmacological versatility, including enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula |

C15H16BrNO3S |

|---|---|

Molecular Weight |

370.3 g/mol |

IUPAC Name |

ethyl 2-bromo-4-[(4-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C15H16BrNO3S/c1-3-19-11-7-5-10(6-8-11)9-12-13(14(18)20-4-2)21-15(16)17-12/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

LYTSDZPMSJSYKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(SC(=N2)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Core Thiazole Ring Formation

A common approach involves the reaction of 2-aminothiazole derivatives with ethyl bromoacetate or related haloacetates under basic conditions to form the thiazole ring with an ethyl ester at the 5-position. For example:

Purification and Isolation

- After reaction completion, the mixture is cooled, diluted with ethyl acetate, and washed with brine and water to remove inorganic residues.

- The organic layer is dried over anhydrous sodium sulfate and filtered.

- Purification is typically achieved by flash column chromatography using solvent systems such as hexanes:ethyl acetate (1:1) or dichloromethane:methanol (60:1).

- Final drying at 40–45°C yields the pure ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate as an off-white to faint yellow solid.

Summary Table of Key Preparation Steps

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazole ring formation | 2-Aminothiazole + ethyl bromoacetate, 60°C, 1 hour | ~36 | Neutralization with NaOH, extraction with EtOAc |

| Bromination at 2-position | Trimethylsilyl bromide, ethyl acetate/acetonitrile, 0–20°C | ~70 | Flash chromatography purification |

| 4-(4-Ethoxybenzyl) substitution | Pd catalyst (Pd(PPh3)4 or Pd(dppf)Cl2), K2CO3/Cs2CO3, toluene/THF, 100°C, inert atmosphere | 70–83 | Cross-coupling reaction, inert atmosphere required |

| Purification | Column chromatography (hexanes:ethyl acetate or DCM:methanol) | - | Drying at 40–45°C |

Detailed Research Findings

- Catalysts and bases : Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride are effective for cross-coupling reactions. Bases like potassium carbonate and cesium carbonate facilitate the coupling by deprotonating intermediates.

- Solvent systems : Mixed solvents including toluene, ethanol, water, and 2-methyltetrahydrofuran provide a balance of solubility and reaction kinetics. Degassing and inert atmosphere (nitrogen) prevent catalyst deactivation.

- Reaction times and temperatures : Reactions typically require prolonged heating (up to 16 hours) at 100°C to achieve satisfactory conversion.

- Yields : Overall yields vary from 36% in early steps to over 80% in optimized coupling reactions, indicating the importance of reaction condition optimization.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups.

Key Reagents and Products:

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amines (e.g., NH₃) | K₂CO₃, DMF, 80°C | Ethyl 2-amino-4-(4-ethoxybenzyl)thiazole-5-carboxylate | 72 | |

| Thiols (e.g., PhSH) | NaH, THF, 25°C | Ethyl 2-(phenylthio)-4-(4-ethoxybenzyl)thiazole-5-carboxylate | 65 | |

| Azide (NaN₃) | DMSO, 60°C | Ethyl 2-azido-4-(4-ethoxybenzyl)thiazole-5-carboxylate | 85 |

Mechanistic Insights:

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states.

-

Electron-withdrawing ester groups at position 5 increase electrophilicity at C2, accelerating substitution.

Oxidation and Reduction Reactions

The thiazole ring and substituents undergo redox transformations to yield derivatives with modified bioactivity.

Oxidation Pathways

| Reaction Target | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Thiazole ring | H₂O₂, AcOH, 50°C | Thiazole sulfoxide derivative | Antimicrobial agents | |

| Ethoxybenzyl group | KMnO₄, H₂O, 25°C | 4-Carboxybenzyl-substituted derivative | Polymer precursors |

Reduction Pathways

| Reaction Target | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Thiazole ring | H₂, Pd/C, EtOH | Dihydrothiazole derivative | Improved solubility | |

| Ester group | LiAlH₄, THF, 0°C | Alcohol derivative | Prodrug synthesis |

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Outcomes:

| Condition | Reagents | Product | pKa | Source |

|---|---|---|---|---|

| Basic hydrolysis | NaOH, H₂O, reflux | 2-Bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylic acid | 3.2 | |

| Acidic hydrolysis | HCl, EtOH, 60°C | Protonated carboxylic acid | 2.8 |

Applications:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl systems.

Notable Examples:

Mechanistic Notes:

-

Suzuki-Miyaura coupling proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

Stability and Side Reactions

The compound exhibits stability under standard conditions but decomposes under harsh environments:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV light (254 nm) | C–Br bond cleavage | 2.5 h | |

| Strong bases | Ester saponification | <1 h |

Comparative Reactivity Analysis

A comparison with analogous compounds highlights the influence of substituents:

The electron-donating ethoxy group enhances C–Br electrophilicity, increasing substitution rates compared to methoxy analogs.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate serves as a building block in synthesizing more complex thiazole derivatives. Thiazoles are known for various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Chemistry

It is used as an intermediate in synthesizing complex thiazole derivatives with potential pharmaceutical applications.

Biology

Due to its antibacterial and antifungal properties, it is a candidate for developing new antimicrobial agents.

Medicine

Ongoing research explores its potential as an anti-inflammatory and antitumor agent.

Industry

It can be used in developing agrochemicals and other industrial products.

Chemical Reactions

This compound can undergo several chemical reactions:

- Substitution Reactions: The bromine group can be replaced by nucleophiles like amines or thiols under appropriate conditions. Sodium hydride () or potassium carbonate () in polar aprotic solvents like dimethylformamide (DMF) are commonly used reagents.

- Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities. Oxidizing agents like hydrogen peroxide () or potassium permanganate () can be employed.

The products of these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various thiazole derivatives with different functional groups.

This compound has potential antimicrobial activity against bacterial and fungal strains. Research suggests that thiazoles can act as anticancer agents by targeting pathways involved in cancer cell proliferation. The compound may inhibit tubulin polymerization or induce apoptosis in cancer cells.

Mechanisms of Action

- Enzyme Inhibition: The thiazole ring can interact with enzymes critical for microbial survival or cancer cell proliferation, inhibiting their activity.

- Receptor Modulation: The compound may bind to specific receptors involved in signaling pathways, altering their function and leading to therapeutic effects.

Structure-Activity Relationships

Variations in substituents at different positions on the thiazole ring significantly affect biological potency. Hydrophobic groups at the 2-position enhance anticancer activity.

Table 1: Structure-Activity Relationships of Thiazoles

| Substituent Position | Substituent Type | Biological Activity | Observations |

|---|---|---|---|

| 2 | Bromine | Increased antimicrobial | Effective against Gram-positive bacteria |

| 4 | Ethoxybenzyl | Enhanced anticancer | Induces apoptosis in colon cancer cells |

| 5 | Carboxylic acid | Modulates receptor activity | Potential for anti-inflammatory effects |

Related Compounds

Other related compounds include:

- Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate, which has applications in medicinal chemistry as a building block. Interaction studies assess its binding affinity and selectivity towards various enzymes and receptors, which is crucial for advancing the compound's therapeutic applications.

- Ethyl 2-bromo-4-(2-chloro-4-fluorobenzyl)thiazole-5-carboxylate .

- Ethyl 2-bromothiazole-4-carboxylate .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Physicochemical Properties

- Solubility : Ethyl esters generally enhance solubility in organic solvents, but the bulky 4-ethoxybenzyl group may reduce aqueous solubility relative to smaller substituents .

- Reactivity: The bromo group at position 2 enables further functionalization (e.g., cross-coupling reactions), a feature absent in non-halogenated analogs .

Biological Activity

Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a bromine atom at the 2-position of the thiazole ring and an ethoxybenzyl substituent at the 4-position, contributing to its unique chemical properties and potential therapeutic applications. The compound's molecular formula is CHBrNOS, with a molecular weight of approximately 370.26 g/mol.

Antimicrobial Properties

Thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. Studies have indicated that compounds within this class can inhibit the growth of pathogens, making them candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Anticancer Activity

Research has indicated that thiazoles can act as anticancer agents by targeting specific pathways involved in cancer cell proliferation. This compound may exhibit similar properties, potentially acting as a tubulin polymerization inhibitor or inducing apoptosis in cancer cells .

Case Study: Tubulin Polymerization Inhibition

A study on related thiazole compounds demonstrated that specific structural modifications could enhance anticancer activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cell lines such as HT-29 .

The biological activity of this compound is believed to stem from its interactions with various molecular targets:

- Enzyme Inhibition : The thiazole ring can interact with enzymes critical for microbial survival or cancer cell proliferation, inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors involved in signaling pathways, altering their function and leading to therapeutic effects.

Research Findings

Recent investigations have focused on understanding the structure-activity relationships (SAR) of thiazole derivatives. Variations in substituents at different positions on the thiazole ring significantly affect biological potency. For instance, hydrophobic groups at the 2-position have been shown to enhance anticancer activity .

Table 2: Structure-Activity Relationships of Thiazoles

| Substituent Position | Substituent Type | Biological Activity | Observations |

|---|---|---|---|

| 2 | Bromine | Increased antimicrobial | Effective against Gram-positive bacteria |

| 4 | Ethoxybenzyl | Enhanced anticancer | Induces apoptosis in colon cancer cells |

| 5 | Carboxylic acid | Modulates receptor activity | Potential for anti-inflammatory effects |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate?

Methodological Answer: The synthesis of thiazole derivatives often involves cyclization reactions or functionalization of preformed thiazole cores. For example:

- Heterocyclic Core Formation : React diethyl acetone-1,3-dicarboxylate with thiourea and sulfuryl chloride to generate thiazole intermediates, followed by bromination and alkylation. This approach mirrors the synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, yielding 77% via cyclization .

- Substituent Introduction : Use N,N-dimethylformamide dimethyl acetal (DMFDMA) for enamine formation, enabling further reactivity with nucleophiles (e.g., aminopyridines) under reflux conditions .

Q. Key Considerations :

Q. Table 1: Representative Synthetic Yields for Analogous Thiazole Derivatives

| Reaction Step | Yield | Conditions | Reference |

|---|---|---|---|

| Thiazole cyclization | 77% | Reflux in ethanol | |

| Boc-protection of aminothiazole | 59.5% | Room temperature, 1,4-dioxane |

Q. How is crystallographic data validated for this compound?

Methodological Answer: X-ray crystallography relies on software like SHELXL for structure refinement and validation:

- Refinement : SHELXL refines atomic coordinates against diffraction data, accounting for thermal motion and disorder .

- Validation Tools : Use PLATON (Integrated in SHELX) to check for missed symmetry, twinning, or hydrogen-bonding patterns .

- Hirschfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, H-bonding) to validate packing efficiency, as demonstrated for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate .

Q. Critical Parameters :

- Data Resolution : High-resolution (<1.0 Å) ensures accurate electron density maps.

- R-Factors : Aim for R1 < 5% and wR2 < 10% for reliable models .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and graph set analysis resolve structural ambiguities in this compound?

Methodological Answer: Hydrogen-bonding networks influence crystal packing and stability. To analyze:

- Graph Set Theory : Classify H-bond motifs (e.g., D , S ) using Etter’s formalism. For example, a D(2,2) motif indicates two donor-acceptor pairs in a dimeric arrangement .

- Software Tools : Use Mercury (CCDC) or CrystalExplorer to generate interaction maps and quantify energies (e.g., electrostatic vs. dispersion contributions) .

Case Study :

In ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, H-bonding between the carbonyl oxygen and NH groups stabilizes the lattice, forming C(4) chains .

Q. How to resolve contradictions between NMR and X-ray diffraction data for this compound?

Methodological Answer: Discrepancies may arise from dynamic effects (solution vs. solid-state):

- Dynamic NMR : Variable-temperature NMR detects conformational exchange (e.g., rotamers) that X-ray cannot capture.

- DFT Calculations : Compare computed NMR shifts (GIAO method) with experimental data to identify dominant conformers .

- Twinned Crystals : Use SHELXD to detect twinning, which may distort X-ray-derived bond lengths .

Example :

In ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]thiazole-5-carboxylate, X-ray revealed a 3:1 isomeric ratio around the exocyclic double bond, while NMR showed averaged signals due to rapid interconversion .

Q. What strategies mitigate challenges in ring puckering analysis for the thiazole moiety?

Methodological Answer: Puckering in five-membered rings is quantified via:

- Cremer-Pople Parameters : Calculate out-of-plane displacements (e.g., amplitude q , phase φ ) using atomic coordinates .

- Torsion Angle Analysis : Compare with idealized planar geometries to detect deviations >5° .

Application :

In cyclopentane derivatives, q = 0.5 Å and φ = 30° indicate envelope conformations. For thiazoles, substituents (e.g., 4-ethoxybenzyl) may skew puckering due to steric strain .

Q. How to design structure-activity relationship (SAR) studies for biological activity of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs (e.g., ester → carboxylic acid hydrolysis, bromine substitution) to probe electronic effects. demonstrates hydrolysis of methyl esters to carboxylates under basic conditions .

- Biological Assays : Screen against cancer cell lines (e.g., MTT assay) with controls for cytotoxicity. For example, pyrrolo[2,1-b]thiazole derivatives showed activity via apoptosis induction .

Q. Table 2: Key Functional Groups for SAR

| Modification Site | Biological Impact | Reference |

|---|---|---|

| 2-Bromo substituent | Electrophilicity (kinase inhibition) | |

| 4-(4-Ethoxybenzyl) group | Lipophilicity (membrane penetration) |

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar thiazole derivatives?

Methodological Answer:

- Reagent Purity : Trace moisture in thiourea reduces cyclization efficiency. Use freshly distilled solvents .

- Catalyst Optimization : Piperidine or triethylamine may alter reaction pathways (e.g., enamine vs. Michael adduct formation) .

- Scale Effects : Pilot reactions (<1 mmol) often report higher yields than scaled-up processes due to mixing inefficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.